molecular formula C8H17NO B14363829 N-(2-Methylhexan-2-YL)formamide CAS No. 90393-03-6

N-(2-Methylhexan-2-YL)formamide

Cat. No.: B14363829
CAS No.: 90393-03-6
M. Wt: 143.23 g/mol
InChI Key: SQNFLOHKJCKMNY-UHFFFAOYSA-N
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Description

N-(2-Methylhexan-2-yl)formamide is an aliphatic formamide derivative characterized by a branched 2-methylhexan-2-yl group attached to the formamide functional group (-NHCHO). While direct data on this compound are absent in the provided evidence, its structure suggests physicochemical and biological properties distinct from aromatic or heterocyclic formamides. Formamides are typically synthesized via formylation of amines or through condensation reactions, and their applications span pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

90393-03-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(2-methylhexan-2-yl)formamide

InChI

InChI=1S/C8H17NO/c1-4-5-6-8(2,3)9-7-10/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

SQNFLOHKJCKMNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylhexan-2-YL)formamide can be achieved through the reaction of 2-methylhexan-2-amine with formic acid or its derivatives. One common method involves the use of formic acid and the corresponding amine under mild heating conditions to form the desired formamide. The reaction can be represented as follows:

2-Methylhexan-2-amine+Formic acidThis compound+Water\text{2-Methylhexan-2-amine} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} 2-Methylhexan-2-amine+Formic acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamides efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylhexan-2-YL)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the formamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the formamide group.

Major Products Formed

Scientific Research Applications

N-(2-Methylhexan-2-YL)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylhexan-2-YL)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Features

  • N-(2-Methylhexan-2-yl)formamide : Features a branched aliphatic chain, likely imparting lower polarity and reduced crystallinity compared to aromatic analogs.
  • N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside: Includes a methoxyphenyl group and a xylose moiety, increasing hydrophilicity and structural complexity .
  • Heterocyclic Formamides :
    • FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) : Contains nitro-furan and thiazole rings, enabling π-π interactions and metabolic activation via prostaglandin endoperoxide synthetase .

Physical Properties

Compound Melting Point (°C) Polarity Solubility Trends
This compound* ~50–80 (inferred) Low Soluble in organic solvents
Aromatic Formamides (e.g., 2k, 2b) 196–220 Moderate-High Moderate in polar solvents
FANFT Not reported Moderate Lipophilic

*Inferred based on aliphatic analogs. Aromatic formamides exhibit higher melting points due to crystalline packing .

Stability and Reactivity

  • Hydrolytic Stability : Aliphatic formamides are generally less stable under acidic/basic conditions compared to aromatic analogs due to weaker resonance stabilization.
  • Photodegradation: Aromatic derivatives like p-(acetylamino)phenol produce chlorinated byproducts under UV light .

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